molecular formula C21H30O2 B6595538 Progesterone-13C3 CAS No. 327048-87-3

Progesterone-13C3

Cat. No.: B6595538
CAS No.: 327048-87-3
M. Wt: 317.4 g/mol
InChI Key: RJKFOVLPORLFTN-TZDZRSEPSA-N
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Description

Mechanism of Action

Target of Action

Progesterone-13C3 is a 13C-labeled variant of progesterone , a naturally occurring steroid hormone . The primary target of progesterone is the progesterone receptor , a protein found in various tissues such as the uterus, cervix, and vagina . This receptor plays a crucial role in regulating the menstrual cycle and maintaining pregnancy .

Mode of Action

This compound, like progesterone, binds to the progesterone receptor, triggering a series of cellular changes . This binding activates the receptor, which then regulates the transcription of specific genes. The activated genes lead to changes in cell function, affecting processes such as ovulation, implantation, and pregnancy maintenance .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For instance, it influences the amino acids and short-chain fatty acid metabolism pathways . It also plays a role in the regulation of gene expression in the uterus, ovary, and chick oviduct . Furthermore, this compound can affect choline metabolism and the glutamine-glutamate/GABA cycle .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of progesterone. Progesterone exhibits linear and dose-dependent pharmacokinetics under multiple doses ranging from 100 to 300 mg/day in postmenopausal women . It is highly bound (96% to 99%) to serum proteins, including albumin and transcortin .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It regulates the menstrual cycle, facilitates implantation, and is crucial for maintaining pregnancy . It also promotes uterine growth and suppresses myometrial contractility . In addition, this compound can influence the development of the mammary gland and mediate sexual responsiveness .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the physiological state of the individual (such as pregnancy or menopause), and the presence of specific proteins can all affect the action of this compound

Biochemical Analysis

Biochemical Properties

Progesterone-13C3 is involved in various biochemical reactions, primarily through its interaction with progesterone receptors. These receptors are part of the nuclear receptor family and are activated upon binding with this compound. The interaction between this compound and progesterone receptors leads to the modulation of gene expression and regulation of various physiological processes. Additionally, this compound interacts with enzymes such as 5α-reductase and 20α-hydroxysteroid dehydrogenase, which are involved in its metabolism and conversion to other biologically active metabolites .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In reproductive tissues, it promotes the proliferation and differentiation of endometrial cells, preparing the uterus for implantation and maintaining pregnancy. This compound also influences cell signaling pathways, such as the insulin-like growth factor pathway, which plays a role in cellular growth and differentiation . Furthermore, it regulates gene expression by modulating the activity of transcription factors and coactivators, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with progesterone receptorsThis interaction leads to the recruitment of coactivators and the initiation of transcription of target genes . Additionally, this compound can inhibit or activate enzymes involved in its metabolism, further influencing its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been observed to affect cellular processes such as proliferation, differentiation, and apoptosis in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to promote reproductive health and maintain pregnancy in animal models. High doses can lead to adverse effects, including toxicity and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to other steroid hormones such as cortisol, aldosterone, and estradiol. Enzymes such as 5α-reductase and 20α-hydroxysteroid dehydrogenase play a crucial role in these metabolic conversions . The incorporation of carbon-13 isotopes allows for detailed tracing of these metabolic pathways, providing insights into the metabolic flux and levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues and cells, where it can exert its biological effects . The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the nucleus where it interacts with progesterone receptors. The nuclear localization of this compound is facilitated by nuclear localization signals and post-translational modifications that direct it to the nucleus . Within the nucleus, this compound binds to progesterone response elements on DNA, regulating gene expression and influencing cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Progesterone-13C3 typically involves the incorporation of carbon-13 into the progesterone molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the steroid synthesis pathway. The reaction conditions often involve controlled temperature and pressure to ensure the proper incorporation of the isotope .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Progesterone-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Progesterone-13C3 is unique due to its specific labeling with carbon-13 at three positions, making it particularly useful for detailed metabolic and pharmacokinetic studies. This specific labeling allows for precise tracking and quantification in complex biological systems, providing a distinct advantage over other labeled progesterone derivatives .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i8+1,12+1,15+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFOVLPORLFTN-TZDZRSEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)[13CH2]C[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028091
Record name Progesterone-2,3,4-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327048-87-3
Record name Progesterone-2,3,4-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327048-87-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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